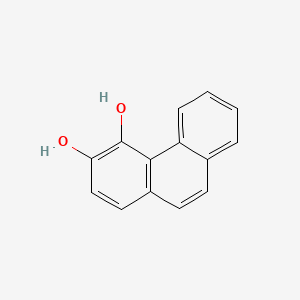
1,2-Didocosanoyl-sn-glycero-3-phosphocholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Didocosanoyl-sn-glycero-3-phosphocholine is an organic compound belonging to the class of phosphocholines. It is characterized by its complex structure, which includes long-chain fatty acid esters and a phosphocholine head group. This compound is notable for its amphiphilic nature, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Didocosanoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with docosanoic acid, followed by the introduction of a phosphocholine group. A common synthetic route includes:
Esterification: Glycerol reacts with docosanoic acid in the presence of a catalyst to form 2,3-di(docosanoyloxy)propyl alcohol.
Phosphorylation: The resulting alcohol is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride.
Quaternization: The final step involves the quaternization of the phosphate group with trimethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of glycerol and docosanoic acid are esterified in industrial reactors.
Continuous Phosphorylation: The esterified product is continuously fed into a phosphorylation reactor.
Automated Quaternization: The phosphorylated intermediate is then quaternized in an automated system to ensure consistency and purity.
化学反应分析
Types of Reactions
1,2-Didocosanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, yielding glycerol, docosanoic acid, and phosphocholine derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chains, leading to the formation of peroxides and other oxidized products.
Substitution: The phosphocholine group can participate in substitution reactions, where the trimethylazaniumyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions to achieve substitution.
Major Products
Hydrolysis: Glycerol, docosanoic acid, and phosphocholine derivatives.
Oxidation: Peroxides and oxidized fatty acid derivatives.
Substitution: Various substituted phosphocholine compounds.
科学研究应用
1,2-Didocosanoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions and formulations.
Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential in drug delivery systems, particularly in liposomal formulations.
Industry: Utilized in the production of cosmetics and personal care products for its emulsifying properties.
作用机制
The mechanism of action of 1,2-Didocosanoyl-sn-glycero-3-phosphocholine involves its interaction with lipid bilayers and cell membranes. The compound integrates into lipid bilayers due to its amphiphilic nature, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function.
相似化合物的比较
Similar Compounds
1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine: Similar in structure but with shorter fatty acid chains.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phosphocholine with even shorter fatty acid chains.
1,2-Dioleoyl-sn-glycero-3-phosphocholine: Contains unsaturated fatty acid chains, differing in physical properties.
Uniqueness
1,2-Didocosanoyl-sn-glycero-3-phosphocholine is unique due to its long-chain docosanoic acid esters, which confer distinct physical and chemical properties. These long chains enhance its ability to form stable lipid bilayers and micelles, making it particularly useful in applications requiring robust emulsification and membrane integration.
属性
CAS 编号 |
64792-89-8 |
|---|---|
分子式 |
C52H104NO8P |
分子量 |
902.4 g/mol |
IUPAC 名称 |
2,3-di(docosanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C52H104NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h50H,6-49H2,1-5H3 |
InChI 键 |
HRTBOPUWPUXROO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCC |
同义词 |
dibehenoyl-PC dibehenoyl-phosphatidylcholine dibehenoylphosphatidylcholine didocosanoylphosphatidylcholine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


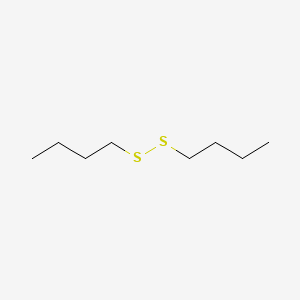
![[2-[(9R,11S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1199302.png)
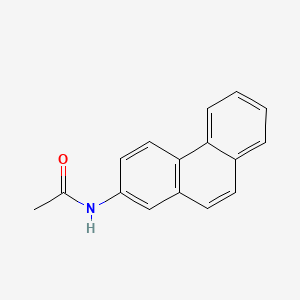
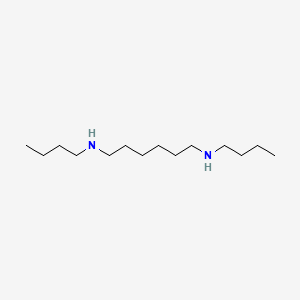
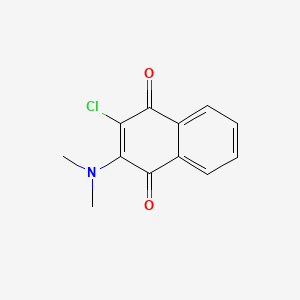
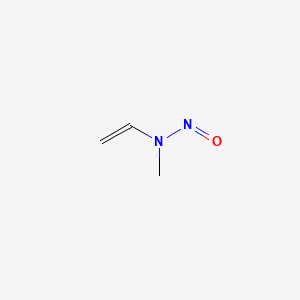
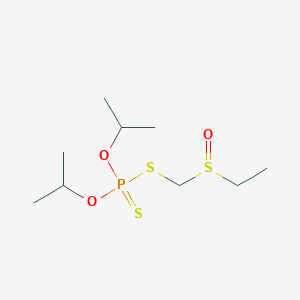
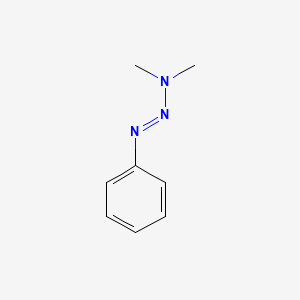
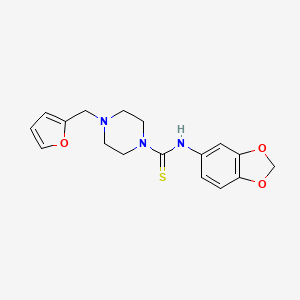
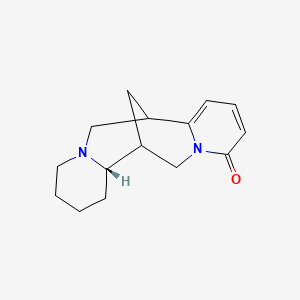
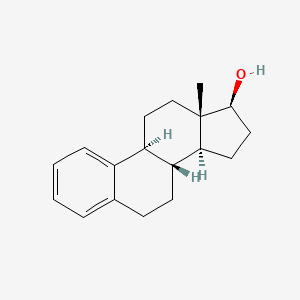
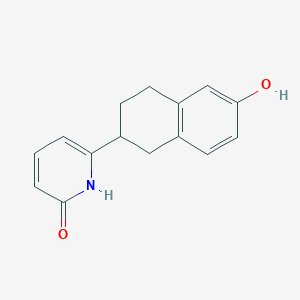
![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-14-(2-methylbut-2-enoyloxy)-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B1199319.png)
